2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one
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Overview
Description
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a fluorinated organic compound belonging to the chromen-4-one family. This compound features a hydroxyl group and a tetrafluoroethyl group attached to the chromen-4-one core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Starting Materials: : The synthesis begins with 2,3-dihydro-4H-chromen-4-one as the starting material.
Hydroxylation: : The hydroxyl group is introduced through hydroxylation reactions, which can be performed using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques can optimize the synthesis process, reducing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one can undergo several types of chemical reactions, including:
Oxidation: : The hydroxyl group can be further oxidized to form a carbonyl group.
Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a hydroxylated derivative.
Substitution: : The fluorine atoms can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones, and aldehydes.
Reduction Products: : Alcohols and diols.
Substitution Products: : Derivatives with different functional groups, such as amines, halides, and esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its unique structure makes it valuable in the study of fluorine chemistry and the development of new fluorinated materials.
Biology
In biological research, 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is used as a probe to study enzyme activities and metabolic pathways. Its fluorinated structure can help in tracking the compound's distribution and interactions within biological systems.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature provides unique properties such as high thermal stability and chemical resistance, making it suitable for use in coatings, lubricants, and other advanced materials.
Mechanism of Action
The mechanism by which 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor, while the fluorinated ethyl group can enhance the compound's binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-pyran-4-one
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-thiopyran-4-one
Uniqueness
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one stands out due to its unique combination of a hydroxyl group and a tetrafluoroethyl group on the chromen-4-one core. This combination provides distinct chemical and physical properties compared to similar compounds, making it more versatile in various applications.
Properties
IUPAC Name |
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c12-9(13)11(14,15)10(17)5-7(16)6-3-1-2-4-8(6)18-10/h1-4,9,17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFHPUAFQVEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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